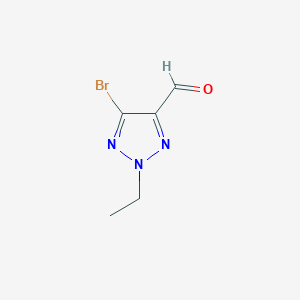

5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-bromo-2-ethyltriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-2-9-7-4(3-10)5(6)8-9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWFQHULIDLVFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(C(=N1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde typically involves the bromination of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 5 participates in cross-coupling reactions , particularly under palladium or copper catalysis. For example:

-

Suzuki-Miyaura coupling with aryl boronic acids yields 5-aryl-substituted triazoles (e.g., 5-phenyl-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde) .

-

Buchwald-Hartwig amination with amines produces 5-amino derivatives, which are valuable intermediates in drug discovery .

Key Conditions :

| Reaction Type | Catalyst System | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄/K₂CO₃ | DMF/H₂O | 80–100°C | 65–85% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 110°C | 70–90% |

Aldehyde Functionalization

The aldehyde group undergoes classical transformations:

-

Reduction with NaBH₄ or LiAlH₄ yields the primary alcohol (5-bromo-2-ethyl-2H-1,2,3-triazole-4-methanol).

-

Condensation with hydrazines forms hydrazone derivatives, which are precursors for heterocyclic scaffolds .

Mechanistic Note :

The electron-withdrawing triazole ring enhances the electrophilicity of the aldehyde, enabling rapid nucleophilic attack without requiring acidic conditions.

Triazole Ring Modifications

The 1,2,3-triazole core participates in click chemistry and cycloadditions :

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) : The triazole’s nitrogen atoms act as ligands for Cu(I), facilitating regioselective synthesis of bis(triazole) systems .

-

Oxidative Coupling : Under aerobic conditions with Cu(I), the triazole undergoes tandem oxidative coupling with alkynes to form fused polycyclic structures .

Example Reaction Pathway :

-

Formation of a triazolyl–copper intermediate via CuAAC.

-

Aerobic oxidation generates reactive copper species for coupling.

-

Temperature-dependent selectivity (0°C vs. 60°C) controls product distribution .

Stability and Reactivity Trends

-

pH Sensitivity : The aldehyde group is prone to hydration under acidic conditions, forming geminal diols.

-

Thermal Stability : Decomposition occurs above 200°C, releasing HBr and CO gases.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Triazole derivatives have been extensively investigated for their anticancer properties. For instance, compounds similar to 5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde have shown significant antiproliferative activity against various cancer cell lines. A study demonstrated that 5-aryl-4-(4-arylpiperazine-1-carbonyl)-2H-1,2,3-triazole derivatives exhibited high potency as colchicine binding site inhibitors, suggesting a promising avenue for developing anticancer agents . The incorporation of triazole moieties has been linked to enhanced biological activity due to their ability to mimic amide bonds and interact with biological targets effectively.

Antimicrobial Properties

Triazoles are recognized for their antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The structural features of triazoles allow for modifications that can enhance their efficacy against resistant strains .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of triazole derivatives. For example, certain 1,2,3-triazole compounds have been shown to exhibit anticonvulsant activity in animal models, indicating potential therapeutic applications in treating epilepsy and other neurological disorders .

Agrochemical Applications

Pesticidal Activity

The unique structural characteristics of triazoles make them suitable candidates for agrochemical applications. Research has indicated that triazole derivatives can act as effective fungicides and insecticides. The compound's ability to disrupt the biosynthesis of ergosterol in fungi makes it a valuable tool in crop protection strategies .

Growth Regulators

Triazoles have also been studied for their role as plant growth regulators. They can modulate plant growth responses by influencing hormone levels and signaling pathways, thereby enhancing crop yields and resilience against environmental stresses .

Material Science Applications

Polymer Chemistry

Triazole compounds are increasingly utilized in polymer chemistry due to their ability to form stable linkages and enhance material properties. The incorporation of triazole moieties into polymers has been shown to improve thermal stability and mechanical strength .

Fluorescent Probes

The fluorescent properties of certain triazole derivatives enable their use as chelation-sensitive fluorophores in biological imaging. These compounds can be designed to fluoresce upon binding to specific metal ions or biomolecules, facilitating real-time monitoring of biological processes .

Data Summary Table

Case Studies

Case Study 1: Anticancer Activity

In vitro testing of a series of 1,2,3-triazole derivatives revealed that certain compounds exhibited IC50 values in the nanomolar range against multiple cancer cell lines. For instance, a derivative structurally similar to this compound showed significant inhibition of tubulin polymerization, indicating its potential as an anticancer agent targeting microtubule dynamics .

Case Study 2: Agrochemical Efficacy

A field study demonstrated that a formulation containing triazole derivatives significantly reduced fungal infections in crops compared to untreated controls. This highlights the potential of these compounds in developing effective agricultural treatments that minimize crop loss due to disease .

Mechanism of Action

The mechanism of action of 5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or proteins involved in the growth and proliferation of pathogens or cancer cells. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Key Observations :

- Bromine vs.

- Ethyl vs. Phenyl : The ethyl group at N2 reduces steric hindrance compared to bulky aryl groups, favoring reactions requiring moderate steric environments (e.g., Ugi–Azide reactions) .

Reactivity in Organic Transformations

Biginelli Reaction

2-Phenyl-1,2,3-triazole-4-carbaldehyde reacts with 1,3-dicarbonyl compounds and urea/thiourea under Sm(ClO₄)₃ catalysis to form dihydropyrimidinones in 85–92% yields under ultrasound irradiation . In contrast, bromo-substituted triazole carbaldehydes may exhibit slower reaction kinetics due to electron-withdrawing effects, though this remains unexplored in the literature.

Ugi–Azide Reaction

5-Phenyl-2H-1,2,3-triazole-4-carbaldehyde has been successfully incorporated into bis-heterocycles via the Ugi–Azide reaction, achieving high yields under mild conditions . The ethyl group in this compound could further improve solubility in green solvents (e.g., ethanol), though its participation in multicomponent reactions requires validation.

Biological Activity

5-Bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde (CAS No. 2309458-30-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. For instance, a recent patent describes the synthesis involving specific reagents and conditions that yield high purity and yield of the compound . Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

1. Antimicrobial Properties

Research indicates that 5-bromo-2-ethyl-2H-1,2,3-triazole derivatives exhibit significant antimicrobial activity. A study demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics against various bacterial strains including E. faecalis, P. aeruginosa, and K. pneumoniae. The compound's activity against these pathogens suggests its potential as a lead structure for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of 5-bromo-2-ethyl-2H-1,2,3-triazole derivatives has been evaluated in several studies. For instance, compounds with similar triazole structures have exhibited significant antiproliferative effects in vitro against human cancer cell lines . The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division. The IC50 values of some triazole derivatives have been reported in the nanomolar range, indicating potent activity .

3. Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, triazole compounds have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis or other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of triazole derivatives including this compound against multiple bacterial strains. The results indicated that certain modifications to the triazole ring enhanced antimicrobial potency. For example:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-Bromo derivative | E. faecalis | 40 |

| 5-Bromo derivative | P. aeruginosa | 50 |

| Control (Ceftriaxone) | K. pneumoniae | 30 |

This table illustrates the comparative effectiveness of the synthesized compounds against standard treatments .

Case Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of triazole derivatives on breast cancer cell lines (MCF-7). The study found that:

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| 5-Bromo derivative | 95 | Tubulin inhibition |

| Control (CA-4) | 80 | Tubulin inhibition |

These findings highlight the potential of triazole derivatives as effective anticancer agents through their action on microtubules .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Start with a triazole precursor (e.g., 4-amino-triazole derivatives) and react with substituted aldehydes under reflux in absolute ethanol with catalytic glacial acetic acid. Adjust substituents (e.g., bromo and ethyl groups) during the condensation step .

- Monitor reaction progress via TLC and purify the product using reduced-pressure solvent evaporation followed by recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodology :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the aldehyde, C-Br stretch near 600 cm⁻¹) .

- 1H-NMR : Look for characteristic peaks, such as the aldehyde proton (~9.5 ppm) and ethyl group signals (e.g., triplet for CH3 at ~1.2 ppm, quartet for CH2 at ~2.5 ppm) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns .

Q. How does the bromo substituent influence the compound’s stability under varying pH or temperature conditions?

- Methodology :

- Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and track bromine loss using ion chromatography .

- Compare with non-brominated analogs to isolate substituent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for triazole derivatives, such as unexpected splitting in NMR spectra?

- Methodology :

- Use 2D-NMR (e.g., COSY, HSQC) to assign overlapping proton signals and confirm coupling patterns. For example, NOESY can clarify spatial proximity of ethyl and bromo groups .

- Cross-validate with computational methods (e.g., DFT calculations) to predict chemical shifts and compare with experimental data .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for antimicrobial or antitumor applications of this compound?

- Methodology :

- Synthesize analogs with modified substituents (e.g., replacing bromo with chloro or varying ethyl chain length) and test against bacterial/fungal strains or cancer cell lines.

- Use crystallographic data (e.g., Acta Crystallographica reports) to correlate substituent geometry with bioactivity . For example, bulky groups like ethyl may enhance membrane penetration .

Q. How do intermolecular interactions (e.g., halogen bonding from bromo groups) affect the compound’s reactivity in catalytic or supramolecular systems?

- Methodology :

- Perform X-ray crystallography to map halogen bonding motifs (C–Br⋯O/N interactions). Compare packing patterns in isostructural chloro vs. bromo derivatives .

- Use DFT to calculate interaction energies and correlate with experimental reactivity in cross-coupling reactions .

Q. What experimental designs mitigate challenges in synthesizing triazole-carbaldehyde derivatives with high regioselectivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.